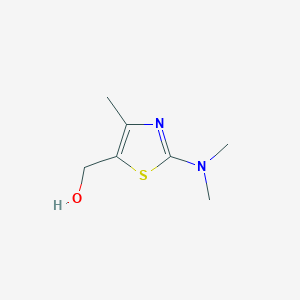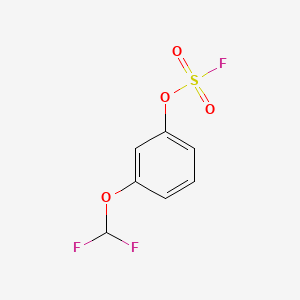
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol typically involves the reaction of 2-amino-4-methylthiazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylthiazole, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 20-50°C.
Procedure: The starting materials are mixed and allowed to react for several hours, followed by purification steps such as recrystallization or chromatography to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-methylthiazol-5-yl)methanol: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
(2-(Dimethylamino)-4-ethylthiazol-5-yl)methanol: The ethyl group may influence its physical properties and reactivity.
(2-(Dimethylamino)-4-methylthiazol-5-yl)ethanol: The ethanol group may alter its solubility and reactivity.
Uniqueness
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is unique due to the presence of both the dimethylamino group and the thiazole ring, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h10H,4H2,1-3H3 |
Clave InChI |
GGXIFZKYHUCHSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)


![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)








